7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Overview
Description
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that contains a bromine atom and a naphthyridine ring. Compounds of this type are often studied for their potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the bromination of a precursor naphthyridine compound. Common synthetic routes may include:
Bromination Reaction: Using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions.
Cyclization Reactions: Forming the naphthyridine ring through cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and cyclization reactions, optimized for yield and purity. Specific conditions such as temperature, solvent, and catalysts are tailored to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthyridine derivatives.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that are influenced by its chemical structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,8-naphthyridin-4(1H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Similar structure with a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
Uniqueness
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1H-1,8-naphthyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-2H,3-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXWWJQHIWXRIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498349 | |
Record name | 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64942-87-6 | |
Record name | 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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